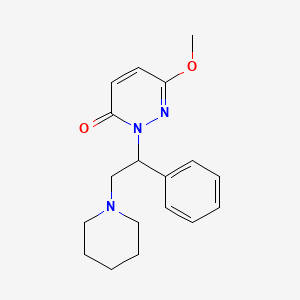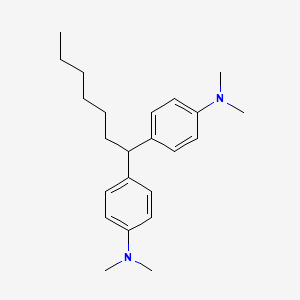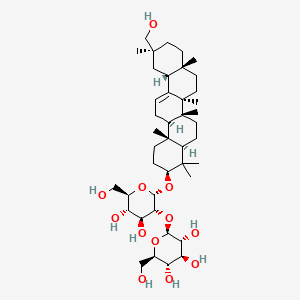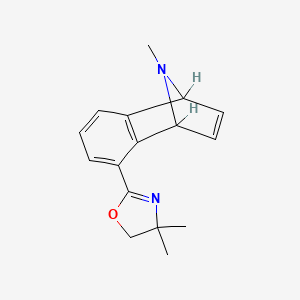
Fluoranthene, 1,8-dinitro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthene, 1,8-dinitro is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It has the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the 1 and 8 positions of the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is a component of coal tar.
Vorbereitungsmethoden
The synthesis of fluoranthene, 1,8-dinitro typically involves nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by chemical modification. The high boiling fraction of coal tar is a common source of fluoranthene, which is then subjected to nitration to produce this compound .
Analyse Chemischer Reaktionen
Fluoranthene, 1,8-dinitro undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically leads to the formation of carboxylic acids or quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the formation of amino derivatives.
Substitution: The nitro groups in this compound can be substituted by nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of fluoranthene, 1,8-dinitro is primarily related to its electronic properties. The nitro groups influence the electron density distribution within the molecule, making it reactive towards various chemical species. In biological systems, its fluorescence allows it to interact with specific molecular targets, enabling its use as a probe in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Fluoranthene, 1,8-dinitro can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:
1-Nitropyrene: Similar in structure but with only one nitro group, it is used in environmental studies as a marker for pollution.
2,7-Dinitrofluorene: Another dinitro compound, it is used in the synthesis of dyes and pigments.
1,3,6,8-Tetranitropyrene: With four nitro groups, it is highly reactive and used in the study of explosive materials.
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
105735-72-6 |
|---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
1,8-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-5-6-12-13(8-10)11-3-1-2-9-4-7-14(18(21)22)16(12)15(9)11/h1-8H |
InChI-Schlüssel |
XURGYFQGKWPRJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=C(C=C2)[N+](=O)[O-])C=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)






![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)


